molecular formula C16H19N3O2S B2804936 1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide CAS No. 2097914-22-0

1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide

Cat. No. B2804936
CAS RN: 2097914-22-0
M. Wt: 317.41
InChI Key: VUSJPJKWQOXNDY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several important functional groups and structures, including a thiophene ring, a pyrrolidine ring, and a dihydropyridine ring . These structures are often found in biologically active compounds and have been the subject of extensive research in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the heterocyclic rings and the various functional groups would likely result in a complex three-dimensional structure . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the thiophene ring is known to undergo electrophilic aromatic substitution reactions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could potentially increase its stability and solubility in organic solvents . The exact properties would need to be determined through experimental analysis .

Scientific Research Applications

Synthesis and Biological Screening

The compound is involved in the synthesis of novel heterocyclic compounds, which have potential for various biological applications. A study by Shah, Patel, and Vyas (2019) explored the preparation of Pyrimidone derivatives, which are synthesized and evaluated for antimicrobial activities. These compounds, including the 1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide, show promise in antimicrobial research (Shah, Patel, & Vyas, 2019).

Microwave-Assisted Synthesis

Youssef, Azab, and Youssef (2012) reported on the synthesis of related compounds using both conventional chemical methods and modern microwave techniques. This study highlights the efficiency of microwave-assisted synthesis in producing compounds with valuable biological activities, including those related to the structure of the compound (Youssef, Azab, & Youssef, 2012).

Novel Sequential Reactions

Okawa et al. (1997) described a one-pot synthesis of novel triazine derivatives from compounds including the this compound. This research is significant for its novel sequential reactions, contributing to the development of new synthetic methodologies in organic chemistry (Okawa et al., 1997).

Antioxidant Activity

Tumosienė et al. (2019) synthesized a series of derivatives of the compound and evaluated their antioxidant activity. Some of these derivatives were identified as potent antioxidants, indicating potential applications in fields related to oxidative stress and related diseases (Tumosienė et al., 2019).

Reactions with Cyanothioacetamide

Kornev, Tishin, and Sosnovskikh (2019) investigated the reaction of related chromone-3-carboxamides with cyanothioacetamide, demonstrating the potential of these reactions in synthesizing novel compounds with potential pharmacological applications (Kornev, Tishin, & Sosnovskikh, 2019).

Antimicrobial and Antifungal Agents

El-Sehrawi et al. (2015) synthesized derivatives of 6-oxo-pyridine-3-carboxamide and evaluated them as antibacterial and antifungal agents. This study suggests potential applications of these derivatives in addressing microbial resistance (El-Sehrawi et al., 2015).

Stereochemical Investigations

Demir-Ordu et al. (2015) conducted stereochemical investigations of diastereomeric derivatives related to the compound. Understanding the stereochemistry is vital for designing drugs with specific target interactions (Demir-Ordu et al., 2015).

Mechanism of Action

The biological activity of this compound would depend on its ability to interact with biological targets such as proteins or enzymes. The presence of the heterocyclic rings and the various functional groups could potentially allow for interactions with a variety of targets .

Safety and Hazards

The safety and potential hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, and any potential hazards should be evaluated through toxicity studies .

Future Directions

Given the importance of heterocyclic compounds in medicinal chemistry, this compound could potentially be of interest for future research. It could be explored for its potential biological activity, and modifications could be made to its structure to optimize its properties .

properties

IUPAC Name

1-methyl-2-oxo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-18-6-2-3-14(16(18)21)15(20)17-13-4-7-19(10-13)9-12-5-8-22-11-12/h2-3,5-6,8,11,13H,4,7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSJPJKWQOXNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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